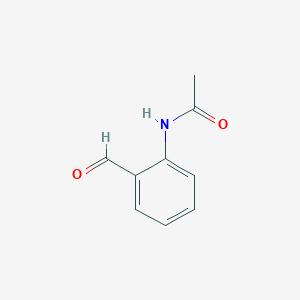

N-(2-formylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-formylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJAQBUFVTERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40315983 | |

| Record name | N-(2-formylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13493-47-5 | |

| Record name | 13493-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-formylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-formylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Formylphenyl Acetamide and Its Derivatives

Direct Formylation Strategies for N-Phenylacetamides

Direct formylation involves the introduction of a formyl group (-CHO) onto the aromatic ring of an N-phenylacetamide. This can be accomplished using several reagents and reaction conditions.

Formylation Reactions with Formic Acid Derivatives

The N-formylation of amines using formic acid is a common and straightforward method. nih.gov For instance, N-formylation of various amines, including anilines, can be achieved by heating with formic acid, often in the absence of a solvent. nih.gov The use of catalysts like Amberlite IR-120[H+] resin under microwave irradiation can significantly accelerate the reaction. nih.gov Another approach involves the in situ generation of a formic anhydride (B1165640) from formic acid and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide, which then formylates the amine. nih.gov

While these methods are effective for N-formylation, the direct C-formylation of N-phenylacetamides to produce N-(2-formylphenyl)acetamide is more complex. The reactivity of the aromatic ring and the directing effects of the acetamido group play a crucial role.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction is a powerful technique for formylating electron-rich aromatic compounds. wikipedia.orgnumberanalytics.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com This electrophilic reagent then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. numberanalytics.com

This method is particularly effective for activated aromatic systems, such as anilines and phenols. wikipedia.org The acetamido group in N-phenylacetamide is an activating, ortho-, para-directing group, making it a suitable substrate for the Vilsmeier-Haack reaction. The reaction can be used to introduce a formyl group at the ortho or para position of the phenyl ring. nih.gov For example, the reaction of acetanilide (B955) with the Vilsmeier reagent can lead to the formation of N-(4-formylphenyl)acetamide, which can then be further formylated at the ortho position to yield a dialdehyde (B1249045) aniline (B41778) derivative. nih.gov

The Vilsmeier-Haack reaction is a versatile tool, and various amides and acid chlorides can be employed. ijpcbs.com It serves not only as a formylating agent but also as an activating reagent for other transformations. ijpcbs.com

Substitution Reactions for this compound Precursors

An alternative to direct formylation is the use of substitution reactions on precursors that already contain the necessary functionalities or can be easily converted to them.

One such strategy involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be used to synthesize diarylamines and arylalkylamines from 2-chlorophenols and amines, activated by chloroacetyl chloride. researchgate.net While not a direct synthesis of this compound, this rearrangement highlights a method for forming the N-aryl bond, which could be adapted.

A more direct precursor approach involves the synthesis of N-(2-formylphenyl)-2-(furan-2-yl)acetamide. nih.gov This synthesis starts from 2-furanacetic acid and 2-{[(trimethylsilyl)oxy]methyl}aniline. nih.gov The resulting amide is then subjected to a Swern oxidation using oxalyl chloride and DMSO to introduce the formyl group, yielding the target molecule in good yield over two steps. nih.gov This demonstrates the feasibility of introducing the formyl group via oxidation of a precursor alcohol.

Another example is the synthesis of N-(4-Formyl-2-nitrophenyl)acetamide, which can be prepared by the nitration of N-(4-formylphenyl)acetamide with nitric acid. chemicalbook.com This highlights the use of electrophilic aromatic substitution to modify a pre-existing formylated acetanilide.

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Several catalytic strategies have been developed for the synthesis of amides and the functionalization of C-H bonds, which are relevant to the synthesis of this compound.

Rhodium(III)-Catalyzed C-H Amidation of Aldehyde Precursors

Rhodium(III) catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. nih.govnih.gov Specifically, Rh(III)-catalyzed direct amidation of aldehyde C-H bonds has been developed. nih.gov This reaction proceeds under mild conditions, often at room temperature, and utilizes N-chloroamines as the amidation source. nih.gov This methodology allows for the formation of an amide bond directly from an aldehyde, which could be a key step in a convergent synthesis of this compound, starting from 2-aminobenzaldehyde (B1207257) and an acetylating agent.

Furthermore, Rh(III)-catalyzed ortho-C-H amidation of 2-arylindazoles using dioxazolones as the amidating reagent has been demonstrated to produce N-(2-(2H-indazol-2-yl)phenyl)acetamide derivatives in excellent yields. rsc.org This highlights the potential of rhodium catalysis for the direct introduction of an acetamido group ortho to a directing group on an aromatic ring.

Iron-Catalyzed Aerobic Oxidative Cleavage of C-C σ-Bonds Leading to this compound

Iron-catalyzed reactions offer a more sustainable and economical alternative to those using precious metals. A novel iron-catalyzed aerobic oxidative cleavage of C-C σ-bonds in ketones has been developed for the synthesis of primary amides. thieme-connect.dersc.orgthieme-connect.de This reaction uses air as the oxidant and avoids the need for noble metal catalysts or specialized oxidizing agents. rsc.org While this specific method yields primary amides, the underlying principle of iron-catalyzed C-C bond cleavage could potentially be adapted for the synthesis of N-substituted amides like this compound from suitable ketone precursors. For instance, an iron-catalyzed aerobic oxidative C–C bond cleavage of ketones using TEMPO and oxygen as the oxidant system has been shown to produce a wide range of primary amides in good to excellent yields. thieme-connect.de

Summary of Synthetic Strategies

The following table provides a comparative overview of the different synthetic approaches discussed:

| Synthetic Strategy | Key Features | Reagents/Catalysts | Advantages |

| Direct Formylation with Formic Acid Derivatives | N-formylation of amines. | Formic acid, carbodiimides, Amberlite IR-120[H+] | Straightforward, can be catalyzed. |

| Vilsmeier-Haack Reaction | Electrophilic formylation of activated arenes. | DMF, POCl₃ | Powerful, versatile for formylation. wikipedia.orgnumberanalytics.comorganic-chemistry.org |

| Substitution on Precursors | Multi-step synthesis involving functional group interconversion. | Swern oxidation reagents, nitrating agents. | Allows for construction from readily available starting materials. nih.govchemicalbook.com |

| Rhodium(III)-Catalyzed C-H Amidation | Direct formation of amide bonds from aldehydes or C-H bonds. | Rh(III) catalysts, N-chloroamines, dioxazolones. | High efficiency, mild reaction conditions. nih.govrsc.org |

| Iron-Catalyzed Oxidative Cleavage | C-C bond cleavage of ketones to form amides. | Iron catalysts, air/oxygen, TEMPO. | Economical, environmentally friendly. thieme-connect.dersc.org |

Copper(II)-Catalyzed Selective C-H Bond Formylation Strategies

The direct formylation of C-H bonds represents an efficient and atom-economical approach to installing aldehyde functionalities onto aromatic rings. Copper(II) catalysis has emerged as a powerful tool for this transformation, particularly in the synthesis of formylated anilines from acetanilides.

Researchers have developed a simple and effective method for the synthesis of dialdehyde anilines using Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst. nih.gov In this strategy, dimethyl sulfoxide (B87167) (DMSO) serves as both the carbon and oxygen source for the formyl group, while Selectfluor is employed as a radical initiator. nih.gov The reaction proceeds via the formylation of two aromatic C-H bonds on the acetanilide starting material. nih.gov

The process is believed to begin with the formylation at the para-position relative to the acetamido group, followed by a second formylation at the ortho-position. frontiersin.org Experimental evidence supports this stepwise mechanism; for instance, subjecting N-(4-formylphenyl)acetamide to the reaction conditions yields the di-formylated product, whereas this compound does not, indicating the para-formylation occurs first. frontiersin.org The reaction of acetanilide with deuterated DMSO (DMSO-d₆) resulted in the formation of the dialdehyde product with significant deuterium (B1214612) incorporation into the formyl groups, confirming DMSO as the formyl source. frontiersin.org

Optimization studies have shown that the combination of Cu(OTf)₂, Selectfluor, and potassium carbonate in DMSO at 120°C provides the best yields. nih.gov While other copper(II) salts like Cu(NO₃)₂ and CuCl₂ can catalyze the reaction, they result in significantly lower yields, suggesting that the counter-ion of the copper salt plays a crucial role in the catalyst's efficacy. nih.gov The reaction is sensitive to the electronic nature of substituents on the acetanilide ring; strong electron-withdrawing groups can deactivate the ring and prevent the formylation from occurring. nih.gov

Table 1: Optimized Conditions for Copper(II)-Catalyzed Formylation of Acetanilide nih.gov

| Parameter | Condition |

|---|---|

| Catalyst | Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) |

| Formyl Source | Dimethyl Sulfoxide (DMSO) |

| Radical Initiator | Selectfluor |

| Base | Potassium Carbonate (K₂CO₃) |

| Temperature | 120°C |

| Solvent | DMSO |

| Reactant | Acetanilide |

| Product | 4-Amino-1,3-benzenedicarboxaldehyde |

| Yield | 78% |

Photoassisted Synthetic Routes for this compound Derivatives

Photoassisted synthesis offers a unique approach for accessing complex molecular structures by utilizing light energy to promote chemical reactions. This method has been successfully applied to the synthesis of polyheterocycles from derivatives of this compound.

In one notable example, a derivative, N-(2-formylphenyl)-2-(furan-2-yl)acetamide, was used as a precursor for a photoinduced intramolecular cyclization. nih.gov The synthesis of this starting material involves a two-step process. First, 2-furanacetic acid is coupled with 2-{[(trimethylsilyl)oxy]methyl}aniline using 1,1'-carbonyldiimidazole (B1668759) (CDI). The resulting intermediate is then subjected to a Swern oxidation using oxalyl chloride and DMSO to unmask the aldehyde, yielding N-(2-formylphenyl)-2-(furan-2-yl)acetamide. nih.gov

The photochemical reaction is carried out by irradiating a degassed solution of the acetamide (B32628) derivative in an ethanol/water mixture. nih.gov A Rayonet reactor equipped with broadband UV lamps (peak emission at 350 nm) provides the necessary energy to drive the reaction to completion. nih.gov This process facilitates the construction of complex polycyclic structures containing a β-lactam moiety, which are of significant interest in medicinal chemistry. nih.gov

Table 2: Photoassisted Cyclization of an this compound Derivative nih.gov

| Parameter | Condition |

|---|---|

| Starting Material | N-(2-formylphenyl)-2-(furan-2-yl)acetamide |

| Solvent | 3:1 Ethanol/H₂O |

| Light Source | Rayonet reactor with RPR-3500 UV lamps (300-400 nm) |

| Atmosphere | Degassed solution |

| Reaction Vessel | Pyrex or borosilicate glass |

Multicomponent Reaction Paradigms for Constructing Related Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. organic-chemistry.org This strategy is prized for its ability to rapidly generate molecular complexity from simple precursors, making it a powerful tool for building diverse libraries of heterocyclic compounds. organic-chemistry.orgnih.gov

While not directly synthesizing this compound itself, MCRs are instrumental in constructing complex scaffolds from closely related precursors. For instance, a copper(I)-catalyzed three-component reaction has been reported for the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.orgnih.gov This reaction utilizes 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate (B1237965). beilstein-journals.orgnih.gov The process is initiated by the formation of an imine from the formylphenyl derivative and the amine, which then undergoes a tandem nucleophilic addition of the phosphite (B83602) and a subsequent cyclization to yield the final heterocyclic phosphonate product. beilstein-journals.orgnih.gov

Another approach involves the one-pot, three-component synthesis of N-arylisoquinolone-1-phosphonates, which uses ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate, various anilines, and triethyl phosphite, catalyzed by trifluoroacetic acid. nih.gov Furthermore, MCRs have been sequenced with other transformations, such as the Heck reaction, to build intricate polycyclic systems. In one example, an intermediate assembled via an MCR underwent a ring-closing metathesis (RCM) and then an intramolecular Heck reaction with microwave heating to afford a complex tricyclic scaffold. nih.gov These examples highlight the versatility of MCRs in leveraging the reactivity of the formylphenyl moiety to construct diverse and complex molecular frameworks. nih.gov

Table 3: Example of a Three-Component Reaction Involving a Formylphenyl Derivative beilstein-journals.orgnih.gov

| Component 1 | Component 2 | Component 3 | Catalyst | Product Scaffold |

|---|

Reactivity and Mechanistic Investigations of N 2 Formylphenyl Acetamide

Reactivity of the Aldehyde Functional Group

The formyl group (-CHO) is an electron-withdrawing group and a key site of reactivity in N-(2-formylphenyl)acetamide. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it readily participates in condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and undergoes nucleophilic addition, a fundamental reaction class for aldehydes. libretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The reaction can be promoted by either basic or acidic conditions. libretexts.org

Key research findings on nucleophilic additions to the aldehyde group include:

Reduction to Alcohol: The aldehyde can be reduced to a primary alcohol, N-(2-hydroxymethylphenyl)acetamide, using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Organometallic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the aldehyde to form secondary alcohols. This pathway is crucial for introducing new carbon-carbon bonds at this position. mdpi.com

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the aldehyde group results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. libretexts.org

| Reaction Type | Nucleophile/Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | N-(2-hydroxymethylphenyl)acetamide |

| Organometallic Addition | Alkyl Grignard Reagent (RMgX) | N-(2-(1-hydroxyalkyl)phenyl)acetamide |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | N-(2-(cyano(hydroxy)methyl)phenyl)acetamide |

Condensation Reactions

Condensation reactions involving the aldehyde group are pivotal for building more complex molecular scaffolds, often leading to the synthesis of heterocyclic systems. These reactions typically involve the reaction of the aldehyde with a nucleophile, followed by the elimination of a small molecule, usually water.

This compound serves as the aldehyde component in various multi-component condensation reactions. For instance, it can react with β-naphthol and an amide in the presence of a catalyst to form 1-amidoalkyl-2-naphthols. scirp.org Such reactions are valuable for the efficient, one-pot synthesis of complex molecules from simple precursors. scirp.org The general principle often involves the initial formation of an imine or a related intermediate, which then undergoes further reaction. advancechemjournal.com

| Reaction Type | Reactants | Catalyst | Product Class |

| Multicomponent Condensation | This compound, β-naphthol, acetamide (B32628) | Acid (e.g., SiCl₄, Ce(SO₄)₂) | Substituted 1-amidoalkyl-2-naphthols |

| Knoevenagel Condensation | This compound, Malononitrile | Base (e.g., piperidine) | α,β-Unsaturated nitrile |

Role in Imine Formation for Subsequent Transformations

The reaction of the aldehyde group of this compound with primary amines is a cornerstone of its chemistry, leading to the formation of an imine, also known as a Schiff base. advancechemjournal.comlumenlearning.com This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgyoutube.com Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. lumenlearning.comlibretexts.org

The resulting imine is often not the final target but a reactive intermediate for subsequent transformations. The strategic placement of the acetamide group allows for intramolecular reactions, providing a powerful tool for heterocyclic synthesis.

Key Subsequent Transformations:

Reductive Amination: The intermediate imine can be reduced in situ, typically with a hydride reagent like sodium borohydride, to yield a secondary amine. This two-step, one-pot sequence is known as reductive amination and has been used to synthesize N-substituted derivatives that act as enzyme inhibitors. mdpi.com

Cyclization Reactions: The imine functionality can participate in various cyclization reactions. For example, a CuI-catalyzed three-component reaction between a derivative like 2-(2-formylphenyl)ethanone, an aromatic amine, and a phosphite (B83602) proceeds through an imine intermediate to form 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org

Intramolecular Heck Reaction: An imine formed from this compound can be further functionalized to introduce an appropriate tether, which can then undergo an intramolecular Heck reaction to construct complex polycyclic systems. nih.gov

| Initial Reaction | Subsequent Transformation | Reagents for Transformation | Final Product Class |

| Imine formation with a primary amine | Reductive Amination | Sodium borohydride (NaBH₄) | N-(2-(aminomethyl)phenyl)acetamide derivatives |

| Imine formation | Intramolecular Cyclization | Heat or catalyst (e.g., CuI) | Heterocyclic compounds (e.g., Dihydroisoquinolines) |

| Imine formation | Intramolecular Heck Reaction | Pd catalyst | Polycyclic alkaloids |

Reactivity of the Amide Functional Group

The amide group in this compound is generally less reactive than the aldehyde group. Amides are stabilized by resonance, which delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group, reducing the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. However, under specific conditions, the amide bond can be cleaved or the nitrogen atom can be functionalized.

Amide Bond Hydrolysis under Specific Conditions

Amide bond hydrolysis, the cleavage of the amide to a carboxylic acid and an amine, is a slow reaction that typically requires harsh conditions such as heating with strong acids or bases. libretexts.orglibretexts.org

Acidic Hydrolysis: When heated with a strong acid like hydrochloric acid, the amide oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbon, leading to a tetrahedral intermediate that collapses to form a carboxylic acid (acetic acid) and the protonated amine (2-aminobenzaldehyde hydrochloride). libretexts.orglibretexts.org

Alkaline Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, a hydroxide ion directly attacks the carbonyl carbon. libretexts.org The resulting tetrahedral intermediate expels the amide anion, which is then protonated by the solvent to give the free amine (2-aminobenzaldehyde) and a carboxylate salt (sodium acetate). libretexts.org In some complex, metal-catalyzed reactions, amide hydrolysis has been proposed to occur under specific alkaline conditions even in an air atmosphere. nih.govfrontiersin.org

| Condition | Reagents | Products |

| Acidic | Dilute HCl, Heat | 2-Aminobenzaldehyde (B1207257) (as ammonium (B1175870) salt), Acetic Acid |

| Alkaline | NaOH(aq), Heat | 2-Aminobenzaldehyde, Sodium Acetate |

N-Functionalization Strategies

While the nitrogen lone pair is delocalized, the amide N-H bond can be deprotonated by a strong base, and the resulting amide anion can act as a nucleophile. derpharmachemica.com This allows for N-functionalization, most commonly N-alkylation.

Research has demonstrated that selective functionalization of the amide nitrogen is a viable strategy. In the synthesis of specific enzyme inhibitors, the amide nitrogen of this compound was methylated using a base and an alkylating agent (e.g., methyl iodide) prior to carrying out a reductive amination on the aldehyde group. mdpi.com This selective N-methylation was performed to probe the role of the amide N-H as a hydrogen-bond donor in enzyme-inhibitor interactions. mdpi.com This approach highlights the ability to selectively manipulate one functional group while preserving the other for subsequent reactions, a key strategy in multi-step organic synthesis. mdpi.comderpharmachemica.com

A novel strategy for using amides as alkylating agents involves their activation with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, which induces the migration of the alkyl group from the amide nitrogen. rsc.org While not specifically reported for this compound, such modern methods represent potential avenues for its N-functionalization. rsc.org

| Strategy | Reagents | Product | Purpose/Application |

| N-Methylation | Base (e.g., NaH), Methyl Iodide (CH₃I) | N-methyl-N-(2-formylphenyl)acetamide | Probing enzyme-inhibitor interactions |

| N-Allylation | Base (e.g., NaH), Allyl Bromide | N-allyl-N-(2-formylphenyl)acetamide | Intermediate for cyclization reactions (e.g., RCM) |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The regiochemical outcome of such reactions is governed by the electronic effects of the two existing substituents: the acetamido group (-NHCOCH₃) and the formyl group (-CHO).

The acetamido group is an activating, ortho-, para-directing substituent. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. lkouniv.ac.in Conversely, the formyl group is a deactivating, meta-directing substituent. Its carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. lkouniv.ac.in

In this compound, these groups are ortho to each other. The positions ortho and para to the activating acetamido group are C4 and C6. The position meta to the deactivating formyl group is C5. Therefore, electrophilic attack is predicted to occur preferentially at the C4 position, which is para to the activating acetamido group and meta to the deactivating formyl group, representing a synergistic directing effect.

A notable example of electrophilic aromatic substitution on a related substrate is the copper(II)-catalyzed C-H bond formylation. In a study, this compound was subjected to reaction conditions involving a copper catalyst to explore further functionalization of the aromatic ring. nih.gov While detailed outcomes for this specific substrate were part of a broader mechanistic exploration, the study highlights methods for introducing additional formyl groups onto substituted anilines. nih.gov For instance, the formylation of N-(4-formylphenyl)acetamide under specific conditions demonstrates the feasibility of such transformations on related molecules. nih.gov

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NHCOCH₃ (Acetamido) | Electron-Donating (Resonance) | Activating | Ortho, Para |

**3.4. Cyclization Reactions and Heterocycle Formation

The ortho disposition of the formyl and acetamido groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular reactions.

A significant intramolecular cyclization pathway for N-(2-formylphenyl)amides involves an oxidative C-O bond formation to yield 4H-3,1-benzoxazin-4-ones. Research has demonstrated that this transformation can be efficiently achieved using a combination of tert-butyl hydroperoxide (TBHP) as the oxidant and cobalt(II) chloride (CoCl₂) as the catalyst. researchgate.netresearchgate.net This method facilitates an intramolecular oxidative cyclization through the formation of a bond between the aldehydic carbon and the amide oxygen. researchgate.net The reaction proceeds under mild conditions and utilizes readily available starting materials. researchgate.net

The proposed mechanism involves the cobalt-catalyzed generation of radicals from TBHP, which then facilitates the oxidation of the aldehyde. The subsequent cyclization and dehydration steps lead to the formation of the benzoxazinone (B8607429) ring system. This reaction provides an efficient route to a class of heterocyclic compounds with potential applications in medicinal chemistry.

Table 2: Cobalt-Catalyzed Intramolecular Oxidative Cyclization of N-(2-Formylphenyl)amides

| Starting Material | Catalyst | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(2-Formylphenyl)benzamide | CoCl₂ | TBHP | 2-Phenyl-4H-3,1-benzoxazin-4-one | 85% | researchgate.net |

| N-(2-Formylphenyl)-4-methylbenzamide | CoCl₂ | TBHP | 2-(p-Tolyl)-4H-3,1-benzoxazin-4-one | 82% | researchgate.net |

| N-(2-Formylphenyl)-4-methoxybenzamide | CoCl₂ | TBHP | 2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one | 81% | researchgate.net |

Data synthesized from research findings on the intramolecular oxidative cyclization of N-(2-formylphenyl)amides. researchgate.net

The reactivity of this compound derivatives can be harnessed in tandem or cascade reactions to construct complex polyheterocyclic architectures. These reactions often involve an initial intermolecular or intramolecular event that triggers a sequence of cyclizations.

One innovative approach involves the photochemical generation of aza-o-xylylenes from this compound derivatives via excited-state intramolecular proton transfer (ESIPT). nih.gov In a specific study, irradiation of N-(2-formylphenyl)-2-(furan-2-yl)acetamide in an ethanol/water mixture led to an intramolecular [4+2] cycloaddition. nih.gov This reaction produced a complex tetracyclic structure containing a β-lactam moiety, demonstrating a powerful method for accessing polyheterocyclic systems. nih.gov

Another strategy involves tandem reactions of related compounds, such as 2-(2-formylphenyl)ethanones, with amines and diethyl phosphonate (B1237965). beilstein-journals.orgsemanticscholar.org These copper-catalyzed three-component reactions proceed through an initial imine formation, followed by the nucleophilic addition of the phosphite and a subsequent intramolecular condensation to yield 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.orgsemanticscholar.org This showcases how the formyl group can be used to initiate a cascade process leading to the formation of nitrogen-containing heterocycles.

However, the success of these cascade reactions is highly dependent on the specific substrate and reaction conditions. For instance, N-allyl-N-(2-formylphenyl)acetamide was found to be an unsuccessful substrate in a cascade radical annulation reaction with oxalates under metal-free conditions, failing to produce the expected chroman-4-one derivative. nih.govmdpi.com This finding underscores the nuanced reactivity of this class of compounds and the importance of substrate design in planning tandem reaction sequences.

Table 3: Examples of Tandem Reactions Leading to Polyheterocycles

| Starting Material Derivative | Reaction Type | Key Steps | Product Type | Reference |

|---|---|---|---|---|

| N-(2-Formylphenyl)-2-(furan-2-yl)acetamide | Photochemical Cycloaddition | ESIPT, Intramolecular [4+2] Cycloaddition | Tetracyclic β-Lactam | nih.gov |

| 2-(2-Formylphenyl)ethanones | Three-Component Tandem Reaction | Imine Formation, Nucleophilic Addition, Condensation | 1,2-Dihydroisoquinolin-1-ylphosphonates | beilstein-journals.orgsemanticscholar.org |

Applications in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

The strategic placement of reactive formyl and acetamido functional groups makes N-(2-formylphenyl)acetamide an important precursor for the synthesis of more intricate molecules. The aldehyde group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. Simultaneously, the acetamide (B32628) group can be hydrolyzed to the corresponding aniline (B41778) or can act as a directing group, influencing the regioselectivity of further aromatic substitutions. This dual functionality allows for sequential or one-pot reactions to build molecular complexity efficiently, making it a key building block for synthesizing targeted organic compounds.

Building Block for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, as these structures are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgopenmedicinalchemistryjournal.commsesupplies.com this compound is an exemplary building block for this purpose, with its ortho-disposed functional groups being perfectly poised for cyclization reactions to form various heterocyclic rings.

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals. msesupplies.com The presence of both an electrophilic aldehyde and a nucleophilic amide nitrogen (upon potential tautomerization or in the presence of a suitable reagent) in this compound facilitates the synthesis of numerous nitrogen-containing ring systems. Through condensation reactions with various bifunctional reagents, it can be converted into quinolines, quinazolines, benzodiazepines, and other related heterocyclic structures. These reactions often proceed through an initial condensation at the formyl group, followed by an intramolecular cyclization involving the acetamide nitrogen.

Thiazolidine (B150603) and its derivatives, such as thiazolidinones, are a class of sulfur-containing five-membered heterocycles that exhibit a wide range of biological activities. nih.gov The aldehyde functionality of this compound and its analogs is crucial for the synthesis of these derivatives. Specifically, it can undergo Knoevenagel condensation with compounds containing an active methylene (B1212753) group flanked by electron-withdrawing groups, such as thiazolidine-2,4-dione. nih.gov This reaction involves the piperidine-catalyzed condensation between the formyl group and the active methylene group of the thiazolidinedione, leading to the formation of a 5-ylidene-thiazolidine-2,4-dione derivative. This synthetic strategy is a reliable method for incorporating the thiazolidine scaffold into more complex molecular frameworks. nih.govresearchgate.net

Table 1: Representative Synthesis of Thiazolidinone Derivatives via Knoevenagel Condensation

| Reactant A | Reactant B | Catalyst | Product | Yield (%) | Reference |

| 2-(4-formylphenoxy)-N-phenylacetamide | Thiazolidine-2,4-dione | Piperidine (B6355638)/Acetic Acid | 5-{[4-(2-oxo-2-(phenylamino)ethoxy)phenyl]methylidene}thiazolidine-2,4-dione | >60% | nih.gov |

| 2-(4-formylphenoxy)-N-phenylacetamide | 2-Thioxo-4-thiazolidinone (Rhodanine) | Equimolar proportions | N-(phenyl)-2-{4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide | Not Specified | ijpsr.com |

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are significant pharmacophores in medicinal chemistry. hilarispublisher.commdpi.comnih.gov The synthesis of pyrazole (B372694) rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com While this compound does not possess a 1,3-dicarbonyl moiety itself, its formyl group can be readily transformed. For example, it can undergo a Claisen-Schmidt condensation with a ketone to introduce the required three-carbon backbone, which can then be cyclized with hydrazine to yield a pyrazole. Alternatively, multicomponent reactions involving this compound, a hydrazine, and a third component with a suitable functional group can be envisioned for the direct construction of highly substituted pyrazole scaffolds.

Similarly, the synthesis of pyridine (B92270) rings can be achieved through various condensation strategies. The formyl group of this compound can serve as one of the key components in reactions like the Hantzsch pyridine synthesis or other related multicomponent reactions that construct the pyridine core.

The ortho relationship between the formyl and acetamide groups in this compound is particularly advantageous for the synthesis of fused heterocyclic systems, where a new ring is annulated onto the existing phenyl ring. This intramolecular cyclization potential allows for the construction of bicyclic and polycyclic frameworks in a single synthetic operation. For instance, reaction with reagents containing two nucleophilic sites can lead to a domino reaction, forming a fused ring. An example of a similar strategy involves the reaction of salicylic (B10762653) aldehyde derivatives with 3-mercapto-1,2,4-triazoles and chloroacetic acid in a one-pot reaction to yield fused 5-ylidene-thiazolo[3,2-b] researchgate.netijpsr.comchemsynthesis.comtriazol-6-one systems. researchgate.net This demonstrates the utility of ortho-substituted formyl-phenyl precursors in generating complex, fused heterocyclic structures.

Intermediate in Phosphonate (B1237965) Chemistry

Phosphonates and their derivatives are an important class of compounds with applications ranging from medicinal chemistry to materials science. mdpi.com The aldehyde group in this compound serves as a reactive handle to introduce a phosphonate moiety onto the molecule. Through reactions such as the Pudovik reaction or the Kabachnik–Fields reaction, the formyl group can be converted into an α-aminophosphonate or an α-hydroxyphosphonate. In a Kabachnik-Fields reaction, the aldehyde reacts with an amine and a dialkyl phosphite (B83602) to form an α-aminophosphonate. This transformation makes this compound a useful intermediate for the synthesis of more complex molecules that incorporate both the acetamidophenyl scaffold and a phosphonate group, potentially leading to compounds with novel biological or material properties.

Utility in Dye Production

This compound, also known as 2-acetamidobenzaldehyde, is a versatile chemical intermediate with significant potential in the synthesis of a variety of dyes. Its bifunctional nature, featuring both a reactive aldehyde (formyl) group and a protected amine (acetamide) group on an aromatic ring, allows it to be a precursor to several classes of dyes, including azo dyes and styryl dyes. The strategic placement of these functional groups offers multiple pathways for the construction of complex chromophoric systems.

Potential as a Precursor for Azo Dyes

Azo dyes represent the largest and most important group of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). wikipedia.orgjchemrev.com The synthesis of these dyes typically involves two key steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich coupling component. wikipedia.orgjchemrev.com

While this compound itself cannot be directly diazotized due to the acetyl protection on the amino group, it can be readily converted into a suitable diazo component. The synthesis pathway would involve the hydrolysis of the acetamide group to yield 2-aminobenzaldehyde (B1207257). This primary aromatic amine can then be diazotized using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. nih.gov

This diazonium salt is a reactive electrophile that can then be coupled with various nucleophilic aromatic compounds, such as phenols, naphthols, or aromatic amines, to produce a wide range of azo dyes. wikipedia.org The presence of the formyl group on the resulting dye molecule can influence its final color, solubility, and affinity for different fibers. Furthermore, the aldehyde functionality can serve as a reactive site for further chemical modifications, enabling the synthesis of more complex dye structures or for covalently bonding the dye to a substrate.

Below is a table illustrating the potential azo dyes that could be synthesized from this compound after hydrolysis and diazotization.

| Diazotized Intermediate | Coupling Component | Resulting Azo Dye Structure (Hypothetical) | General Color Class |

| 2-formylbenzenediazonium chloride | Phenol | Yellow-Orange | |

| 2-formylbenzenediazonium chloride | β-Naphthol | Orange-Red | |

| 2-formylbenzenediazonium chloride | Aniline | Yellow | |

| 2-formylbenzenediazonium chloride | N,N-Dimethylaniline | Red |

Application in the Synthesis of Styryl and Methine Dyes

The formyl group of this compound is a key feature that enables its use in the synthesis of styryl and methine dyes. These dyes are characterized by a chromophore consisting of a donor-acceptor system connected by a methine or polymethine bridge. Aromatic aldehydes are fundamental intermediates in the synthesis of these dyes. osf.ioresearchgate.netnih.gov

The synthesis of styryl dyes from this compound would typically involve a condensation reaction, such as the Knoevenagel condensation, with a compound containing an active methylene group. researchgate.net Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, making the hydrogens acidic and easily removed by a base.

In a typical reaction, this compound would be reacted with an active methylene compound in the presence of a basic catalyst like piperidine or an acid anhydride (B1165640). researchgate.net The reaction results in the formation of a new carbon-carbon double bond, extending the conjugated system and creating a colored compound. The specific properties of the resulting styryl dye, such as its color and fluorescence, would depend on the nature of the active methylene compound used.

The table below provides examples of potential styryl dyes that could be synthesized from this compound.

| Active Methylene Compound | Resulting Styryl Dye Structure (Hypothetical) | Dye Class/Application |

| Malononitrile | Disperse Dye | |

| Ethyl cyanoacetate | Fluorescent Dye | |

| 2-Methyl-1,3-benzothiazolium salt | Cationic/Basic Dye | |

| Indole derivative with active methyl group | Cyanine Dye Precursor |

The acetamido group in the resulting styryl dyes can play a role in modifying the dye's properties, such as its solubility and lightfastness. It can also serve as a site for further functionalization.

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the N-(2-formylphenyl)acetamide molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each type of proton are observed. The spectrum is characterized by signals for the acetyl methyl protons, the aromatic protons, the amide proton (N-H), and the aldehyde proton (CHO).

A sharp singlet appears at approximately 2.2 ppm, integrating to three protons, which is characteristic of the methyl (CH₃) group of the acetamide (B32628) moiety. The four protons on the aromatic ring appear as a multiplet in the range of 7.55-7.63 ppm. A singlet corresponding to the single amide proton (NH) is observed further downfield at about 8.68 ppm. The most downfield signal, a singlet at 9.87 ppm, is assigned to the aldehyde proton (CHO), with its significant deshielding resulting from the electron-withdrawing nature of the carbonyl group and its position on the aromatic ring. epdf.pub

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.2 | Singlet | 3H | -CH₃ |

| 7.55-7.63 | Multiplet | 4H | Aromatic-H |

| 8.68 | Singlet | 1H | -NH |

| 9.87 | Singlet | 1H | -CHO |

Solvent: CDCl₃

The ¹³C NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom in the molecule. The spectrum for this compound shows a signal for the methyl carbon at approximately 25.3 ppm. epdf.pub The six carbons of the benzene (B151609) ring resonate in the aromatic region, typically between 119 and 140 ppm. epdf.pub Two distinct signals for the carbonyl carbons are observed at lower fields due to their significant deshielding. The carbon of the amide carbonyl (-CO-) appears around 169 ppm, while the aldehyde carbonyl (-CHO) carbon is found further downfield at approximately 195 ppm. epdf.pub

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 25.3 | -CH₃ |

| 119-140 | Aromatic Carbons |

| 169 | Amide Carbonyl (-NHCO-) |

| 195 | Aldehyde Carbonyl (-CHO) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum, typically recorded using KBr discs, displays characteristic absorption bands that confirm the presence of the amide and aldehyde groups.

A significant band is observed around 3340 cm⁻¹, which is attributed to the N-H stretching vibration of the secondary amide. epdf.pub The stretching vibration of the methyl C-H bonds is found at approximately 2953 cm⁻¹. epdf.pub Crucially, two distinct carbonyl (C=O) stretching bands are present. The band for the aldehyde carbonyl appears at a higher frequency, around 1705 cm⁻¹, while the amide carbonyl (Amide I band) is located at a lower frequency. Aromatic C=C stretching vibrations are typically observed in the region around 1566 cm⁻¹. epdf.pub

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3340 | N-H Stretch (Amide) |

| 2953 | C-H Stretch (Methyl) |

| 1705 | C=O Stretch (Aldehyde) |

| 1566 | C=C Stretch (Aromatic) |

Sample Preparation: KBr disc

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide insight into the structure through analysis of fragmentation patterns. For this compound (molecular formula C₉H₉NO₂), the calculated molecular weight is 163.17 g/mol . The mass spectrum is therefore expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 163.

Detailed experimental fragmentation data for this specific compound is not widely reported in the surveyed literature. However, typical fragmentation pathways for related structures might involve the loss of the acetyl group (CH₃CO) or the formyl group (CHO).

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Despite its importance as a chemical intermediate, obtaining a single crystal of this compound suitable for X-ray crystallography has proven challenging. Research indicates that several attempts to grow a suitable single crystal have been unsuccessful. epdf.pube-journals.in Consequently, as of the available literature, a definitive crystal structure determined by X-ray diffraction has not been reported for this compound. The structural characterization in the solid state, therefore, currently relies on other spectroscopic methods.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No DFT calculation data is available for N-(2-formylphenyl)acetamide. Such calculations would typically provide fundamental insights into the molecule's characteristics.

Optimized Geometries and Electronic Structure

Information regarding the optimized bond lengths, bond angles, and dihedral angles of this compound, as determined by DFT methods, is not available. Furthermore, its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the corresponding energy gap, has not been reported.

Stability and Hardness/Softness Predictions

There are no published predictions for the chemical stability, hardness, or softness of this compound derived from its HOMO-LUMO energies. These parameters are crucial for understanding the reactivity of a molecule.

Mulliken Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

A Mulliken charge distribution analysis, which would detail the partial charges on each atom within this compound, has not been performed. Additionally, a Molecular Electrostatic Potential (MEP) map, which would identify the electron-rich and electron-deficient regions of the molecule and predict sites for electrophilic and nucleophilic attack, is not available in the literature.

Molecular Docking Studies

There are no records of molecular docking studies being conducted with this compound as the ligand. These studies are instrumental in the field of drug discovery and design.

Ligand-Protein Interactions

The specific interactions between this compound and any protein targets have not been investigated through molecular docking. Consequently, there is no information on its potential binding modes, including hydrogen bonds or hydrophobic interactions with amino acid residues.

Binding Affinity Predictions

Without molecular docking studies, there are no predicted binding affinity values (e.g., docking scores or binding free energies) for this compound with any biological macromolecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the procrystal. By mapping various properties onto this surface, one can gain a comprehensive understanding of the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For acetamide (B32628) derivatives, the most significant contributions to the crystal packing typically arise from hydrogen bonding and van der Waals forces. For instance, in related N-phenylacetamide compounds, the dominant interactions are often H···H, C···H/H···C, and O···H/H···O contacts. nih.gov

A detailed breakdown of the percentage contributions of the most important intermolecular contacts for analogous compounds is presented in the interactive data table below. This table illustrates the typical distribution of interactions that could be expected for this compound.

Data derived from a study on N-(2-methoxyphenyl)acetamide, a structurally related compound. nih.gov

The red spots on a Hirshfeld surface mapped with dnorm indicate close intermolecular contacts, which are often associated with hydrogen bonds. In the case of this compound, it is anticipated that N—H···O hydrogen bonds would be a significant feature of its crystal packing, similar to what is observed in other N-substituted acetamides. nih.gov

Conformational Analysis and Steric Interactions

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energetic differences between various conformations. For this compound, a key conformational feature is the relative orientation of the acetamide group with respect to the formylphenyl ring.

In many N-arylacetamides, the amide group is not coplanar with the benzene (B151609) ring due to steric hindrance and electronic effects. The degree of this non-coplanarity is typically described by torsion angles. For example, in N-(2-methoxyphenyl)acetamide, the torsion angles C—N—C—O and C—N—C—C are -2.5 (3)° and 176.54 (19)°, respectively, indicating a slight twist of the amide group relative to the phenyl ring. nih.gov A similar deviation from planarity would be expected for this compound.

The conformation of the acetamide functional group itself, specifically the –C(=O)NH– moiety, often adopts a trans conformation, which is generally more stable and promotes the formation of hydrogen-bonded chains in the crystal structure. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to optimize the molecular geometry and predict the most stable conformer in the gas phase. These theoretical calculations often show good agreement with experimental X-ray diffraction data, although slight differences in bond lengths and angles can arise because the calculations pertain to an isolated molecule, whereas the experimental data reflects the molecule within a crystal lattice, subject to intermolecular forces. nih.gov

The table below presents key torsion angles for a related compound, illustrating the type of data obtained from conformational analysis.

Data for N-(2-methoxyphenyl)acetamide. nih.gov

Biological Activity and Medicinal Chemistry Relevance

Antimicrobial Properties

The antimicrobial efficacy of N-(2-formylphenyl)acetamide, including its activity against various bacterial and fungal strains, has been a subject of scientific inquiry.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There is currently a lack of specific research data detailing the in-vitro antibacterial activity of this compound against common Gram-positive and Gram-negative bacterial strains. While studies on other acetamide (B32628) derivatives have shown varied antibacterial potential, specific minimum inhibitory concentration (MIC) or zone of inhibition data for this compound is not available in the reviewed scientific literature.

Antifungal Activity

Similarly, dedicated studies evaluating the antifungal properties of this compound against clinically relevant fungal species are not readily found in existing research. While the broader class of acetamides has been investigated for antifungal effects, specific data, such as MIC values against fungal pathogens, for this compound remains to be established.

Anticancer and Cytotoxic Activities

The potential of this compound as an anticancer agent has been explored through its cytotoxic effects on various cancer cell lines.

Inhibition of Cancer Cell Lines (e.g., HCT116, MCF-7, A549, HepG2)

A structurally related compound, N-(2-hydroxyphenyl)acetamide, has demonstrated cytotoxic activity against the human breast cancer cell line MCF-7. nih.gov This finding suggests that the acetamide scaffold may possess anticancer properties. However, specific studies detailing the cytotoxic effects and IC50 values of this compound against a panel of cancer cell lines including HCT116 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) are not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound and its derivatives to elucidate the key structural features required for cytotoxic activity have not yet been reported. SAR studies are crucial for optimizing lead compounds to enhance their potency and selectivity, and such investigations on this specific scaffold would be a valuable area for future research.

Molecular Docking Studies with Cancer-Related Targets (e.g., Cyclin-Dependent Kinase-8)

Molecular docking is a computational technique used to predict the binding affinity and interaction of a small molecule with a biological target. While molecular docking studies have been performed on various compounds to investigate their potential as inhibitors of cancer-related targets like Cyclin-Dependent Kinases (CDKs), there are no specific published studies on the molecular docking of this compound with Cyclin-Dependent Kinase-8 (CDK8). Such studies would provide valuable insights into its potential mechanism of action as an anticancer agent.

Enzyme Inhibition Studies

Derivatives of this compound, particularly Schiff bases formed by the condensation of its formyl group with various primary amines, have been investigated for their ability to inhibit several enzymes. Schiff bases are known for their capacity to chelate metal ions, which is a critical function in the active sites of many enzymes.

One area of significant interest is the inhibition of urease, a nickel-containing enzyme implicated in infections caused by Helicobacter pylori nih.govmdpi.com. Studies on various acetamide and sulfonamide derivatives have demonstrated their potential as urease inhibitors nih.govsemanticscholar.org. For instance, sulfonamide-1,2,3-triazole-acetamide derivatives have shown potent in vitro urease inhibition, with the most active compounds being significantly more powerful than the standard inhibitor thiourea (B124793) nih.gov. The mechanism of inhibition often involves interaction with the nickel ions in the enzyme's active site semanticscholar.org. Similarly, copper (II) complexes of Schiff bases derived from isoniazid (B1672263) and fluorinated benzaldehydes have exhibited excellent inhibitory properties against jack bean urease mdpi.com.

Furthermore, Schiff bases derived from amino acids have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease ijcce.ac.irijcce.ac.ir. These compounds demonstrated superior or comparable inhibition to the standard drug tacrine (B349632) ijcce.ac.irijcce.ac.ir. The inhibitory potential of these molecules highlights the importance of the acetamide and Schiff base scaffolds in designing effective enzyme inhibitors.

| Enzyme Target | Derivative Class | Key Findings | Potential Application |

|---|---|---|---|

| Urease | Schiff bases, Sulfonamide-acetamide hybrids | Potent inhibition, often superior to standard inhibitors like thiourea. Interaction with Ni(II) ions in the active site. | Treatment of H. pylori infections |

| Acetylcholinesterase (AChE) | Amino acid Schiff bases | Significant inhibition, in some cases greater than the standard drug tacrine. | Management of Alzheimer's disease |

| Butyrylcholinesterase (BChE) | Amino acid Schiff bases | Markedly superior inhibitory activity compared to tacrine. | Management of Alzheimer's disease |

| Carbonic Anhydrase (hCA) | Quinazoline-linked benzenesulfonamide (B165840) Schiff's bases | Effective inhibition of various hCA isoforms (I, II, IX, XII). | Anticancer, antiglaucoma therapies |

Potential as a Lead Compound for Drug Discovery

A lead compound is a chemical structure that has pharmacological or biological activity and serves as a starting point for the development of new drugs through chemical modifications nih.gov. The this compound scaffold is a promising candidate for a lead compound due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.

Recent research has highlighted the potential of N-substituted acetamide derivatives as promising lead compounds. For example, a series of these derivatives were identified as novel and potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases nih.gov. The most potent compound from this series, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, showed an IC50 of 0.6 nM and demonstrated favorable bioavailability, making it a promising lead for treating acute gouty arthritis nih.gov. This discovery underscores the value of the N-substituted acetamide core in developing new therapeutics.

The process of lead optimization involves modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The versatility of the formyl group in this compound allows for the creation of extensive libraries of derivatives, such as Schiff bases, hydrazones, and other heterocyclic compounds, which can be screened for various biological activities.

Antioxidant Activity

Many acetamide derivatives and their Schiff bases have been shown to possess significant antioxidant properties. Antioxidants are crucial for protecting biological systems from the damaging effects of free radicals and reactive oxygen species (ROS), which are implicated in a range of diseases, including cancer and cardiovascular disorders nih.gov.

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govnih.gov. Studies on various Schiff bases have demonstrated their ability to scavenge free radicals, with their efficacy often dependent on the specific substituents on the aromatic rings nih.govnih.govrsc.orgbohrium.com. The presence of electron-donating groups on the phenolic ring of a Schiff base can enhance its antioxidant activity by stabilizing the resulting radical rsc.org.

For example, a study on 4-acetamidobenzaldehyde (B92706) derivatives, an isomer of the title compound, revealed that most of the synthesized compounds were effective antioxidants in DPPH radical scavenging assays researchgate.netresearchgate.net. The antioxidant potential of these compounds, combined with their other biological activities, makes them attractive candidates for further investigation in the context of diseases associated with oxidative stress.

| Compound/Derivative Class | Assay | Key Findings |

|---|---|---|

| 4-Acetamidobenzaldehyde Derivatives | DPPH radical scavenging | Most synthesized compounds showed good antioxidant activity. |

| Schiff Bases of 2-naphthaldehyde | DPPH, NO, FRAP | Exhibited good to fair antioxidant properties. |

| General Acetamide Derivatives | ABTS radical scavenging | Demonstrated capacity to scavenge ABTS radical cation. |

| Steroidal Schiff Bases | Antioxidant evaluation | Several compounds exhibited noteworthy antioxidant activities. |

DNA Protection Effects

The ability of a compound to interact with and protect DNA from damage is a significant area of research, particularly in the development of anticancer and antioxidant therapies. Derivatives of acetamidobenzaldehyde have been explored for their DNA binding and protective capabilities.

A study on derivatives of 4-acetamidobenzaldehyde found that while the compounds showed weak interaction with DNA, one dicationic analogue demonstrated an effective ability to protect DNA due to the electrostatic interaction between its positive charge and the negatively charged DNA backbone researchgate.net. This suggests that specific structural modifications to the this compound scaffold could lead to compounds with significant DNA protective effects.

Computational studies have also been employed to understand the interactions between amide derivatives and DNA bases. For instance, a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide used computational methods to examine the interactions between the compound and DNA bases like guanine, thymine, adenine, and cytosine nih.gov. Such in silico approaches can guide the design of new derivatives with enhanced DNA interaction and protection capabilities.

Anti-inflammatory Potential

Inflammation is a key pathological process in a variety of diseases, including arthritis, asthma, and neurodegenerative disorders. The development of new anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have shown considerable promise in this area.

A closely related compound, N-(2-hydroxyphenyl)acetamide, has been shown to possess significant anti-arthritic and anti-inflammatory properties in animal models of adjuvant-induced arthritis nih.govresearchgate.net. Its mechanism of action involves the reduction of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) nih.govresearchgate.net. This compound also demonstrated a profound inhibition of c-Fos protein and mRNA expression in the brain of arthritic rats, indicating its potential to modulate neuronal activity associated with chronic pain nih.gov.

Schiff bases, which can be readily synthesized from this compound, are also known to possess anti-inflammatory activity uobasrah.edu.iqnih.govresearchgate.net. Some Schiff bases have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs) uobaghdad.edu.iq. The anti-inflammatory effects of these compounds are often attributed to their ability to scavenge free radicals and inhibit the production of inflammatory mediators.

Antiviral Activity, including SARS-CoV-2 (for related compounds)

The emergence of viral pandemics has underscored the urgent need for new antiviral agents. Schiff bases have been identified as a promising class of compounds with a broad spectrum of antiviral activities nih.gov. The imine group of the Schiff base is crucial for its biological activity.

Derivatives of this compound, in the form of Schiff bases, are being explored for their potential to inhibit viral replication. A key target for anti-SARS-CoV-2 drug design is the main protease (Mpro), an enzyme essential for the virus's life cycle nih.gov. Molecular docking studies have shown that some Schiff base complexes have a good binding affinity for the SARS-CoV-2 Mpro, suggesting they could act as inhibitors nih.govnih.gov.

Furthermore, quinoline (B57606) and quinazoline (B50416) Schiff base derivatives have been reported to inhibit RNA-dependent RNA polymerase (RdRp), another critical enzyme for many RNA viruses, including SARS-CoV-2 nih.gov. The development of non-nucleoside inhibitors is an important strategy in antiviral drug discovery, as they can offer different resistance profiles compared to nucleoside analogues nih.govnih.govmdpi.comsemanticscholar.orgmdpi.com. The this compound scaffold provides a versatile platform for the synthesis of novel non-nucleoside antiviral candidates.

Applications in Biochemical Assays and Life Science Research

This compound and its isomers serve as important intermediates in the synthesis of a variety of heterocyclic compounds with potential biological activities. This makes them valuable tools in life science research and drug discovery. The formyl group is reactive and can participate in various chemical reactions to build more complex molecular architectures.

In biochemical assays, derivatives of this compound can be used as probes or ligands to study enzyme kinetics, protein-ligand interactions, and other biological processes. For example, the development of enzyme inhibitors from this scaffold allows for the investigation of enzyme mechanisms and the validation of new drug targets.

The synthesis of libraries of compounds based on the this compound structure is a common strategy in high-throughput screening campaigns to identify new hit and lead compounds for various diseases. The adaptability of its chemical structure allows for the systematic exploration of structure-activity relationships, which is fundamental to medicinal chemistry and drug design.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While N-(2-formylphenyl)acetamide is a known compound, the development of novel synthetic routes with improved efficiency and selectivity remains a significant area of research. Current methods may involve multiple steps or harsh reaction conditions, limiting their large-scale applicability and environmental sustainability. Future research should focus on the design of more atom-economical and greener synthetic strategies.

Furthermore, the Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic rings, presents an opportunity for optimization in the synthesis of this compound precursors. researchgate.netchemijournal.comchemijournal.comresearchgate.net Research into milder and more selective Vilsmeier-Haack type reagents could lead to more efficient and environmentally friendly synthetic protocols. For instance, the use of methane sulfonyl chloride-DMF/DMAc adducts as an alternative to traditional, more toxic oxychlorides has been explored for the synthesis of related 2-chloro-3-formylquinolines from acetanilides and represents a step towards greener methodologies. heteroletters.org

Key challenges in this area include achieving high regioselectivity in the formylation of acetanilide (B955) derivatives and developing catalytic systems that can operate under mild conditions with high turnover numbers. Overcoming these hurdles will be crucial for the cost-effective and sustainable production of this compound and its derivatives.

Exploration of New Reactivity Patterns for Advanced Building Blocks

The bifunctional nature of this compound, possessing both an aldehyde and an acetamide (B32628) group in a strategic ortho-relationship, makes it a prime candidate for the synthesis of a wide array of heterocyclic compounds. While its use in the synthesis of quinolines and quinazolines is known, there is a vast, underexplored landscape of its reactivity waiting to be charted. mdpi.comsemanticscholar.orgnih.govmdpi.com

Future research should focus on uncovering novel reactivity patterns of this compound. This includes its participation in cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For example, multicomponent cascade reactions involving similar 3-formylchromones have been shown to produce highly functionalized bipyrimidine derivatives, suggesting that this compound could be a valuable substrate for analogous transformations.

The exploration of its role in asymmetric catalysis to generate chiral heterocyclic scaffolds is another promising direction. The development of chiral catalysts that can engage with the prochiral center of this compound or its derivatives could provide access to enantiomerically enriched compounds with potential applications in medicinal chemistry.

A significant challenge will be to control the chemoselectivity of reactions, directing the reactivity towards either the formyl or the acetamide group, or orchestrating a concerted reaction involving both. Understanding the subtle electronic and steric factors that govern its reactivity will be paramount to unlocking its full potential as a versatile building block for advanced materials and bioactive molecules.

In-depth Mechanistic Studies of Catalyzed Transformations

A thorough understanding of the reaction mechanisms underlying the transformations of this compound is crucial for the rational design of more efficient and selective catalysts. While many synthetic methods utilizing this compound have been developed, detailed mechanistic investigations are often lacking.

Future research efforts should be directed towards elucidating the mechanisms of key catalyzed transformations involving this compound. This can be achieved through a combination of experimental techniques, such as kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates, alongside computational modeling. nih.govkuleuven.be

Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the transition state geometries, activation energies, and reaction pathways of complex organic reactions. nih.gov For instance, computational studies on foldamer-catalyzed aldol (B89426) condensations have provided a complete reaction mechanism, highlighting the power of these methods in understanding catalytic cycles. nih.gov Similar in-depth computational investigations of reactions involving this compound could reveal subtle details of the catalytic process, enabling the design of more effective catalysts.

The primary challenge in this area lies in the complexity of many catalytic systems, which may involve multiple competing pathways and transient intermediates that are difficult to detect experimentally. A synergistic approach combining experimental and computational methods will be essential to overcome these challenges and gain a comprehensive understanding of the reaction mechanisms.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The development of this compound derivatives as potential therapeutic agents or functional materials necessitates a deep understanding of their structure-activity relationships (SAR) and structure-property relationships (SPR). While SAR studies have been conducted on related quinazoline (B50416) and acetamide derivatives, a systematic investigation of this compound analogs is still needed. semanticscholar.orgresearchgate.netnih.gov

Future research should focus on the systematic synthesis of libraries of this compound derivatives and the evaluation of their biological activities or material properties. For example, the synthesis and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides have provided valuable SAR data for the development of anticancer agents. nih.gov Similar systematic studies on derivatives of this compound could lead to the identification of potent and selective drug candidates.

In the realm of material science, understanding the relationship between the molecular structure of this compound-based polymers and their resulting properties, such as thermal stability, conductivity, and optical properties, is crucial for the design of new functional materials. uomustansiriyah.edu.iqmdpi.comresearchgate.netmdpi.com SPR studies will involve correlating molecular features, such as the nature of substituents and the polymer architecture, with macroscopic properties.

A significant challenge in SAR and SPR studies is the often non-linear and complex relationship between structure and activity/property. The integration of computational modeling with experimental data will be essential for developing predictive models that can guide the rational design of new molecules with desired characteristics.

Design and Synthesis of this compound Derivatives for Targeted Biological Activities

The acetamide and quinazoline scaffolds are present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.govsid.irnih.govresearchgate.netmdpi.com This provides a strong rationale for the design and synthesis of this compound derivatives as potential therapeutic agents.

Future research should focus on the rational design of this compound derivatives targeting specific biological pathways or molecular targets implicated in disease. This can be achieved through a combination of traditional medicinal chemistry approaches and modern drug design techniques, such as structure-based drug design and virtual screening.

For instance, the synthesis of N-phenylacetamide derivatives has led to the discovery of potent anticancer agents. nih.govnih.gov By incorporating the this compound core into novel molecular frameworks, it may be possible to develop new anticancer agents with improved efficacy and reduced side effects. Similarly, the known antimicrobial activity of 2-mercaptobenzothiazole derivatives could be leveraged by synthesizing hybrid molecules incorporating the this compound scaffold to create novel antibacterial agents. nih.gov

A key challenge in this area is the multifactorial nature of drug action, which involves not only binding to the target but also absorption, distribution, metabolism, and excretion (ADME) properties. A successful drug discovery program will require a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and pharmacokinetic profiling.

Advanced Computational Modeling for Rational Drug Design and Material Science Applications